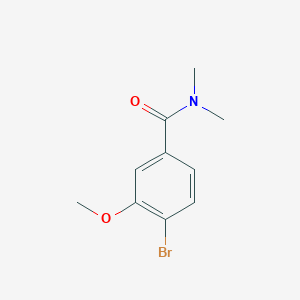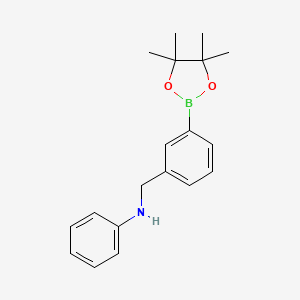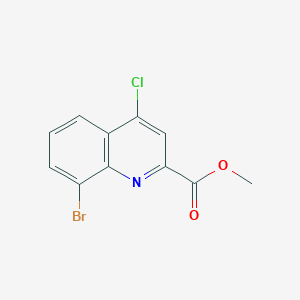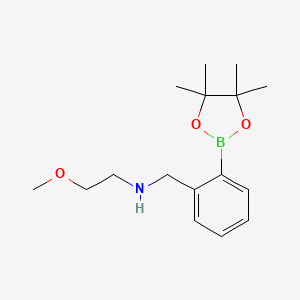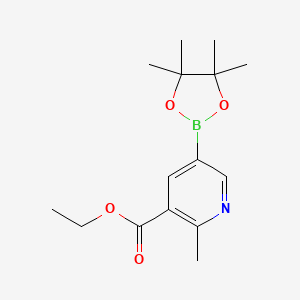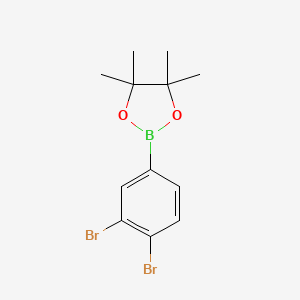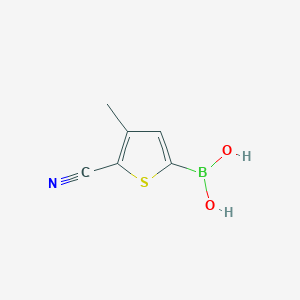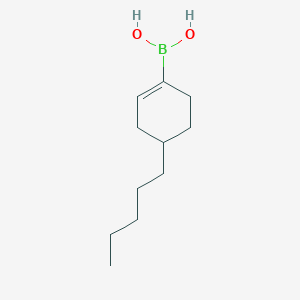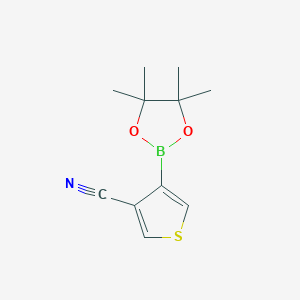![molecular formula C11H15Cl2NO2 B1421362 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1221723-20-1](/img/structure/B1421362.png)
4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride
Overview
Description
4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride (4-CMABH) is a synthetic compound that has been widely studied for its various applications in scientific research. It has been used in the synthesis of various compounds, as a tool for studying biochemical and physiological effects, and for its applications in lab experiments.
Scientific Research Applications
Molecular Structure and Spectroscopic Studies
Research on derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride focuses on understanding their molecular structure and spectroscopic properties. Studies include the use of vibrational spectroscopy and quantum chemical calculations to analyze the molecular structure, vibrational spectra, and electronic properties of compounds similar to 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride (Vanasundari, Balachandran, Kavimani, & Narayana, 2018). This research helps in understanding the stability, reactivity, and potential applications of these compounds.
Nonlinear Optical Materials
Some studies have found that derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride may be good candidates for nonlinear optical materials. This is due to their electronic properties and dipole moments, which are important characteristics for materials used in nonlinear optics (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Crystal Engineering
In crystal engineering, derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride, like baclofen, are used to study the formation of multicomponent crystals. This research explores the conformation and protonation properties of the baclofen moiety and how it interacts with other molecules (Báthori & Kilinkissa, 2015).
Synthesis of Derivatives
Studies also focus on the synthesis of derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride, exploring various methods and their advantages. This research contributes to the development of new pharmacologically active substances (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Antimicrobial Activity
Some derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride exhibit antimicrobial activity. Research in this area explores the potential of these compounds to act against various microorganisms, which could have implications for developing new antimicrobial agents (Mickevičienė et al., 2015).
Corrosion Inhibition
Derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride are also studied for their potential as corrosion inhibitors. This research is significant for industrial applications, particularly in protecting metals from corrosion in acidic environments (Gupta et al., 2017).
properties
IUPAC Name |
4-[(2-chlorophenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(14)15;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPODQHATAXDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCC(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride | |
CAS RN |
1221723-20-1 | |
| Record name | Butanoic acid, 4-[[(2-chlorophenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




